molecular formula C18H22O2 B030284 Estrone-2,4,16,16-d4 CAS No. 53866-34-5

Estrone-2,4,16,16-d4

Cat. No.: B030284
CAS No.: 53866-34-5
M. Wt: 274.4 g/mol
InChI Key: DNXHEGUUPJUMQT-QSPUTOQOSA-N
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Description

Estrone-2,4,16,16-d4 is a deuterated form of estrone, a naturally occurring estrogen hormone. This compound is characterized by the substitution of four hydrogen atoms with deuterium atoms at positions 2, 4, 16, and 16 on the estrone molecule. The molecular formula of this compound is C18D4H18O2, and it has a molecular weight of 274.39 g/mol .

Scientific Research Applications

Estrone-2,4,16,16-d4 is widely used in scientific research due to its unique isotopic labeling. Some of its applications include:

Safety and Hazards

“Estrone-2,4,16,16-d4” is classified as Carc. 1B - Repr. 1B, indicating it is a suspected human carcinogen and may damage fertility or the unborn child . Precautionary measures include avoiding dust formation, ingestion, and inhalation, and ensuring adequate ventilation .

Biochemical Analysis

Biochemical Properties

Estrone-2,4,16,16-d4 plays a significant role in biochemical reactions. The binding affinities of estrone to the estrogen receptors α and β are approximately 60% and 37% relative to estradiol .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are yet to be fully elucidated. It is known that estrogens, including estrone, can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is not fully understood. It is known that estrone and other estrogens exert their effects at the molecular level through binding interactions with estrogen receptors, leading to changes in gene expression .

Metabolic Pathways

This compound is likely involved in similar metabolic pathways as estrone. Estrone is metabolized mostly in the liver, and to some extent in the gut, allowing the inactivated metabolites to be excreted .

Preparation Methods

Synthetic Routes and Reaction Conditions

Estrone-2,4,16,16-d4 can be synthesized through the deuteration of estrone. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterated reagents. One common method is the catalytic exchange reaction, where estrone is treated with deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions, such as room temperature and atmospheric pressure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and selective deuteration. The product is then purified through techniques such as recrystallization or chromatography to achieve the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions

Estrone-2,4,16,16-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Estrone-2,4,16,16-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

This compound’s deuterium labeling provides enhanced stability and allows for precise tracking in metabolic studies, making it a valuable tool in scientific research .

Properties

IUPAC Name

(8R,9S,13S,14S)-2,4,16,16-tetradeuterio-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1/i3D,7D2,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXHEGUUPJUMQT-QSPUTOQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C)C(=C1O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80471456
Record name Estrone-2,4,16,16-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53866-34-5
Record name Estrone-2,4,16,16-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Estrone-2,4,16,16-d4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is Estrone-2,4,16,16-d4 used in this study instead of regular Estrone?

A1: Researchers utilize deuterated compounds like this compound (E1-d4) to distinguish between exogenously administered compounds and their endogenous counterparts. This allows for accurate quantification of the administered compound and its metabolites in biological samples. In this specific study, using E1-d4 minimizes interference from endogenous Estrone, providing a clearer picture of E2-d4 metabolism. []

Q2: What analytical techniques were employed to measure this compound levels in the study?

A2: The researchers used a highly sensitive method combining liquid chromatography with tandem mass spectrometry (LC/MS/MS) following a dansylation reaction. Dansylation involves reacting the target compounds with dansyl chloride, enhancing their detectability. This approach enables researchers to accurately quantify E1-d4 levels in complex biological matrices like plasma and brain tissue, achieving a lower limit of quantification of 50 pg/mL. []

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